(1-cyclobutyl-1H-pyrazol-3-yl)methanamine
Description
(1-Cyclobutyl-1H-pyrazol-3-yl)methanamine is a pyrazole-derived compound featuring a cyclobutyl substituent at the N1 position of the pyrazole ring and a methanamine group at the C3 position. Its molecular formula is C₈H₁₃N₃, with a molecular weight of 151.21 g/mol . The cyclobutyl group introduces steric bulk and moderate lipophilicity, distinguishing it from simpler alkyl-substituted analogs. Its structural uniqueness makes it a candidate for medicinal chemistry applications, particularly in receptor-targeted drug design.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1-cyclobutylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C8H13N3/c9-6-7-4-5-11(10-7)8-2-1-3-8/h4-5,8H,1-3,6,9H2 |
InChI Key |
VGNVVBCVXNYRMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=CC(=N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine typically involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of cyclobutanone with hydrazine hydrate in the presence of a suitable catalyst can yield the desired pyrazole derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for (1-cyclobutyl-1H-pyrazol-3-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
(1-cyclobutyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1-cyclobutyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the pyrazole N1 position significantly influences molecular properties. Key comparisons include:
| Compound Name | Substituent (N1) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (1-Cyclobutyl-1H-pyrazol-3-yl)methanamine | Cyclobutyl | C₈H₁₃N₃ | 151.21 | Steric bulk, moderate lipophilicity |
| 1-(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine (SW3) | Methyl | C₆H₁₁N₃ | 125.17 | Compact, higher solubility |
| [1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine | Phenyl, pyridinyl | C₁₅H₁₄N₄ | 250.30 | Aromatic π-π interactions, rigidity |
| 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine | Isopropyl, pyrrolylmethyl | C₁₃H₂₁N₅ | 247.34 | Branched alkyl, hydrogen-bonding capability |
- Cyclobutyl vs. Methyl (SW3): The cyclobutyl group increases steric hindrance and lipophilicity (predicted logP ~1.5–2.0) compared to SW3’s methyl groups (logP ~0.5–1.0). This may enhance membrane permeability but reduce aqueous solubility .
- Aromatic vs. This could enhance binding to flat receptor pockets (e.g., kinase ATP sites) .
D3 Receptor Selectivity
(9-Ethyl-9H-carbazol-3-yl)methanamine analogs with four-carbon linkers demonstrate high selectivity for dopamine D3 receptors (D3R) over D2R (<15% inhibition at 10 mmol/L) . Although the core structure differs (carbazole vs. pyrazole), the methanamine group’s role in receptor binding is conserved. The cyclobutyl group in (1-cyclobutyl-1H-pyrazol-3-yl)methanamine may confer similar selectivity by optimizing spatial orientation for D3R binding.
Biological Activity
(1-Cyclobutyl-1H-pyrazol-3-yl)methanamine is a novel compound characterized by its unique structural features, including a cyclobutyl group and a pyrazole moiety. This combination contributes to its potential biological activities, making it an interesting subject for pharmacological research. The compound's molecular formula is , with a molecular weight of approximately 165.24 g/mol.
Structural Characteristics
The structure of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine can be represented as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 165.24 g/mol |
| Functional Groups | Cyclobutyl, Pyrazole |
The presence of the pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is particularly significant as compounds with this structure often exhibit diverse biological activities.
Biological Activities
Studies have indicated that (1-cyclobutyl-1H-pyrazol-3-yl)methanamine may exhibit various biological activities, including:
- Antitumor Activity : Similar pyrazole derivatives have shown promise in inhibiting tumor growth through mechanisms involving heat shock protein 90 (HSP90) inhibition .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to specific active sites, thereby modulating enzyme activity.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases.
The precise mechanism of action for (1-cyclobutyl-1H-pyrazol-3-yl)methanamine remains to be fully elucidated. However, it is hypothesized that its biological activity could stem from its ability to interact with various molecular targets, including:
- Receptors : Binding to specific receptors involved in cellular signaling pathways.
- Enzymes : Inhibiting enzymes that play critical roles in metabolic processes.
Comparative Analysis
To better understand the uniqueness of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (1-Methyl-1H-pyrazol-3-yl)methanamine | Contains a methyl group on the pyrazole | Exhibits different biological activity profiles |
| (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine | Iodine substitution on the pyrazole | Potentially enhanced reactivity due to iodine |
| (1-Cyclopropyl-1H-pyrazol-3-yl)methanamine | Cyclopropyl instead of cyclobutyl | Different strain effects on reactivity |
The presence of the cyclobutyl group in (1-cyclobutyl-1H-pyrazol-3-yl)methanamine may influence its steric properties and biological interactions differently compared to other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of (1-cyclobutyl-1H-pyrazol-3-yl)methanamine in pharmaceutical development:
- Anticancer Research : A study investigating derivatives of pyrazoles indicated that modifications in the structure could enhance anticancer activity against various tumor cell lines .
- Neuroprotective Studies : Research has shown that certain pyrazole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
